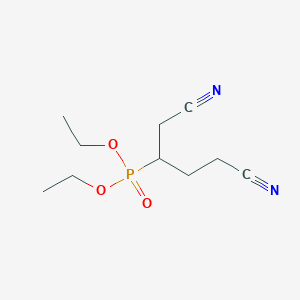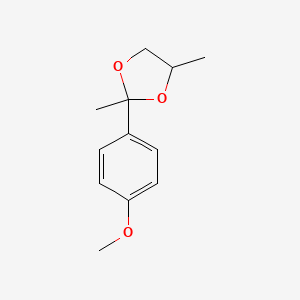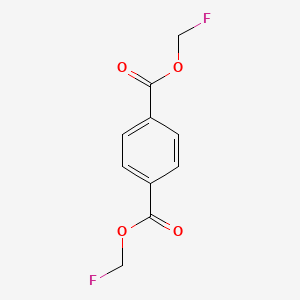![molecular formula C12H17ClO4S B14545691 1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-chlorobenzene CAS No. 62021-97-0](/img/structure/B14545691.png)
1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-chlorobenzene is an organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a tert-butylperoxy group, an ethanesulfonyl group, and a chlorobenzene ring. It is commonly used in various industrial and research applications due to its ability to initiate polymerization and other chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-chlorobenzene typically involves the following steps:
Preparation of tert-Butylperoxyethanol: tert-Butyl hydroperoxide is reacted with ethylene oxide to form tert-butylperoxyethanol.
Formation of Ethanolsulfonyl Chloride: Ethanolsulfonyl chloride is prepared by reacting ethanesulfonic acid with thionyl chloride.
Coupling Reaction: The tert-butylperoxyethanol is then reacted with ethanolsulfonyl chloride to form tert-butylperoxyethanesulfonyl chloride.
Final Coupling: The tert-butylperoxyethanesulfonyl chloride is reacted with 4-chlorobenzene in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The tert-butylperoxy group can undergo oxidation reactions, forming radicals that can initiate polymerization.
Reduction: The compound can be reduced to form the corresponding alcohol and sulfonyl chloride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of radicals and subsequent polymerization products.
Reduction: Formation of tert-butyl alcohol and ethanesulfonyl chloride.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-chlorobenzene has several scientific research applications:
Chemistry: Used as a radical initiator in polymerization reactions to produce various polymers.
Biology: Studied for its potential use in biochemical assays and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Used in the production of plastics, resins, and other polymeric materials.
Mechanism of Action
The mechanism of action of 1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-chlorobenzene involves the generation of free radicals from the tert-butylperoxy group. These radicals can initiate polymerization reactions by attacking double bonds in monomers, leading to the formation of polymer chains. The molecular targets include unsaturated compounds, and the pathways involved are radical chain reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butylperoxybenzoate: Another radical initiator used in polymerization.
Dicumyl peroxide: Commonly used in the rubber and plastic industries as a cross-linking agent.
Lauroyl peroxide: Used as a polymerization initiator and in the production of plastics.
Uniqueness
1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-chlorobenzene is unique due to its combination of a tert-butylperoxy group and a chlorobenzene ring, which provides distinct reactivity and stability compared to other similar compounds. Its ability to initiate polymerization and undergo various chemical reactions makes it valuable in both research and industrial applications.
Properties
CAS No. |
62021-97-0 |
|---|---|
Molecular Formula |
C12H17ClO4S |
Molecular Weight |
292.78 g/mol |
IUPAC Name |
1-(2-tert-butylperoxyethylsulfonyl)-4-chlorobenzene |
InChI |
InChI=1S/C12H17ClO4S/c1-12(2,3)17-16-8-9-18(14,15)11-6-4-10(13)5-7-11/h4-7H,8-9H2,1-3H3 |
InChI Key |
RVHNMAZTCFEWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOCCS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Diazabicyclo[3.2.2]nonan-4-amine](/img/structure/B14545612.png)
![2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14545627.png)
![2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14545630.png)

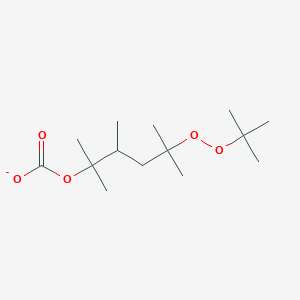
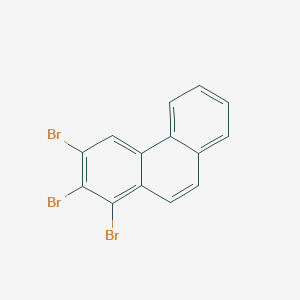
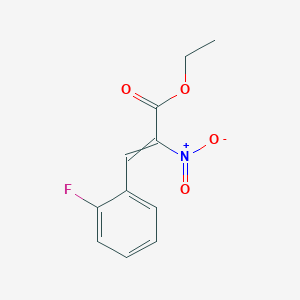
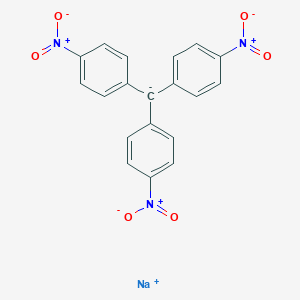
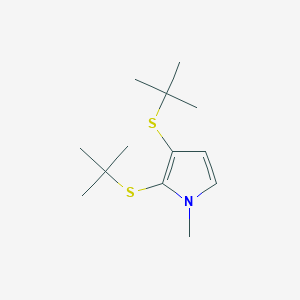
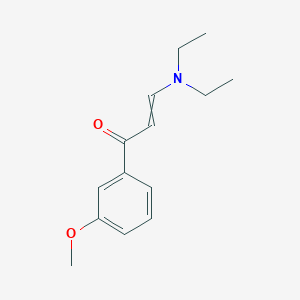
![3,4-Bis[(4-ethylhexan-3-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14545676.png)
